

chemical properties of 4'-Bromoalphenone-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Bromoalphenone-d9

Cat. No.: B562502

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of 4'-Bromoalphenone-d9

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of isotopically labeled compounds is paramount for their effective application in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. This guide provides a detailed overview of the chemical characteristics of **4'-Bromoalphenone-d9**, a deuterated analog of 4'-Bromoalphenone.

Core Chemical Properties

4'-Bromoalphenone-d9 is a stable isotope-labeled derivative of 4'-Bromoalphenone. The deuteration is typically on the valerophenone side chain, which provides a distinct mass spectrometric signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

Physicochemical and Spectroscopic Data

The introduction of nine deuterium atoms significantly alters the molecular weight of the compound without substantially changing its chemical reactivity. Key physicochemical and spectroscopic data for both the deuterated and non-deuterated forms are summarized below for comparative analysis.

Property	4'- Bromo- valeropheno- ne	4'- Bromo- valeropheno- ne-d9	Reference
Molecular Formula	C ₁₁ H ₁₃ BrO	C ₁₁ H ₄ D ₉ BrO	[1]
Molecular Weight	241.12 g/mol	250.18 g/mol	[1]
Appearance	Yellow crystalline powder	Not specified, likely similar to parent	[2] [3]
Melting Point	34-36 °C	Not specified, expected to be similar to parent	[1] [2] [4] [5]
Boiling Point	168-169 °C at 20 mmHg	Not specified, expected to be similar to parent	[1] [2] [4] [5]
Solubility	Soluble in chloroform and ethyl acetate (sparingly).	Not specified, expected to be similar to parent	[2] [3] [5]
¹ H NMR Spectrum	Data available for parent compound.	Expected to show absence of signals from the deuterated alkyl chain.	[6]
Mass Spectrum	Data available for parent compound.	Expected to show a molecular ion peak shifted by +9 m/z units compared to the parent.	[6]

Chemical Reactivity and Stability

The chemical reactivity of **4'-Bromo-
valerophenone-d9** is dictated by its primary functional groups: the aryl bromide and the ketone.[\[7\]](#)

- **Aryl Bromide:** The bromine atom on the phenyl ring is generally unreactive towards traditional nucleophilic aromatic substitution but serves as an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[7] This allows for the introduction of a wide variety of substituents at the 4-position.[7]
- **Carbonyl Group:** The ketone functionality can undergo standard reactions such as reduction to a secondary alcohol, reductive amination, and formation of imines or oximes.[7]

The stability of related compounds, such as synthetic cathinones, has been studied, showing degradation in methanolic solutions at room and refrigerated temperatures, while being more stable in acetonitrile and unpreserved urine.[8] It is advisable to store **4'-Bromovalerophenone-d9** in a cool, dry place, and for long-term storage, a freezer is recommended.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4'-Bromovalerophenone are provided below. These can be adapted for its deuterated analog by using the appropriate deuterated starting materials.

Synthesis of 4'-Bromovalerophenone

A general procedure for the synthesis of 4'-Bromovalerophenone involves a Grignard reaction. [2][5]

Materials:

- 4-bromo-N,N-dimethylbenzamide
- 2,6-di-tert-butyl-4-methylpyridine (DTBMP)
- Trifluoromethanesulfonic anhydride (Tf_2O)
- Butylmagnesium bromide in diethyl ether (Et_2O)
- Dichloromethane (CH_2Cl_2)
- 15% aqueous hydrochloric acid (HCl)

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

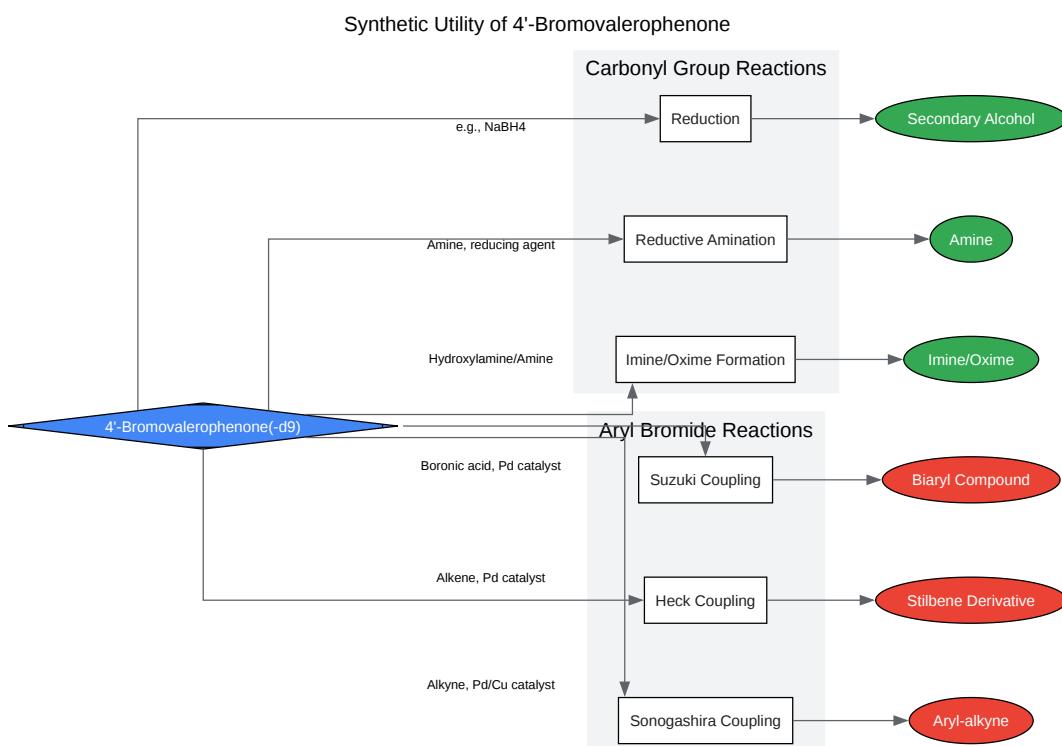
Procedure:

- A solution of 4-bromo-N,N-dimethylbenzamide (1.0 eq.) and DTBMP (1.2 eq.) in CH_2Cl_2 is cooled to -78 °C.[2][5]
- Tf_2O (1.2 eq.) is added dropwise, and the reaction mixture is allowed to warm to 0 °C over 2 hours.[2][5]
- The mixture is re-cooled to -78 °C, and a solution of butylmagnesium bromide (1.0 eq.) in Et_2O is added dropwise.[2][5][7] Stirring is continued at this temperature for 2 hours.[2][5][7]
- The reaction is quenched with 15% aqueous HCl.[2][5][7]
- The organic layer is separated, and the aqueous phase is extracted with ether.[2][5][7]
- The combined organic layers are washed, dried over anhydrous Na_2SO_4 , filtered, and concentrated.[2][5]
- The crude product is purified by silica gel column chromatography.[2][5]

To synthesize **4'-Bromovalerophenone-d9**, one would substitute butylmagnesium bromide with its deuterated counterpart, butyl-d9-magnesium bromide.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 500 MHz).[9] For ^1H NMR of **4'-Bromovalerophenone-d9**, the characteristic signals for the butyl chain protons will be absent.

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC) or direct infusion.
- Ionization: Utilize a suitable ionization technique, such as electron ionization (EI).
- Data Analysis: Analyze the resulting mass spectrum. For **4'-Bromo-*valerophenone-d9***, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 9 units higher than that of the unlabeled compound.

Synthetic Utility and Logical Workflow

4'-Bromo-*valerophenone* and its deuterated analog are valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical research.^[7] The presence of two distinct reactive sites allows for a stepwise functionalization, making it a versatile building block.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from 4'-Bromo-*valerophenone*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 4'-BROMOVALEROPHENONE | 7295-44-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4 -Bromovalerophenone = 98 7295-44-5 [sigmaaldrich.com]
- 5. 4'-BROMOVALEROPHENONE | 7295-44-5 [amp.chemicalbook.com]
- 6. 4'-Bromovalerophenone | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Bromovalerophenone | High-Purity Research Chemical [benchchem.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [chemical properties of 4'-Bromovalerophenone-d9]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b562502#chemical-properties-of-4-bromovalerophenone-d9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com